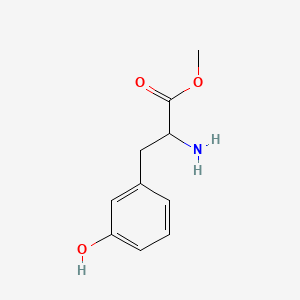

Methyl 2-amino-3-(3-hydroxyphenyl)propanoate

Vue d'ensemble

Description

Methyl 2-amino-3-(3-hydroxyphenyl)propanoate is a phenylalanine derivative. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as an ergogenic supplement due to its influence on anabolic hormone secretion, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-hydroxyphenyl)propanoate typically involves the esterification of 2-amino-3-(3-hydroxyphenyl)propanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-3-(3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-amino-3-(3-oxophenyl)propanoate.

Reduction: Formation of 2-amino-3-(3-hydroxyphenyl)propylamine.

Substitution: Formation of 2-amino-3-(3-chlorophenyl)propanoate.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 2-amino-3-(3-hydroxyphenyl)propanoate serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs targeting multiple biological pathways.

Drug Development

- Anticancer Agents : The compound has been explored for its potential in enhancing the efficacy of radiation therapy for cancer treatment by acting as an allosteric effector that reduces the oxygen-binding affinity of hemoglobin . This mechanism may improve tumor oxygenation and increase the effectiveness of radiotherapy.

- Neuroprotective Agents : Research indicates that derivatives of this compound can influence neuronal signaling pathways, which may be beneficial in developing treatments for neurodegenerative diseases .

Synthesis of Bioactive Compounds

The compound is utilized in synthesizing bioactive compounds, including those that modulate immune responses and apoptosis pathways. Its derivatives have shown promise in enhancing the activity of certain antibiotics and antiviral agents, thereby expanding its applicability in infectious disease treatment .

Biochemical Research Applications

This compound has significant applications in biochemical research, particularly in studying metabolic pathways and cellular processes.

Enzyme Inhibition Studies

The compound has been used to investigate the inhibition of various enzymes involved in metabolic pathways. For instance, studies have shown its role in modulating protein tyrosine kinases, which are crucial for cell signaling and proliferation .

Cell Culture Experiments

In cell culture studies, this compound has been employed to examine its effects on cell cycle regulation and DNA damage response mechanisms. This research is vital for understanding cancer biology and developing targeted therapies .

Material Science Applications

Recent advancements have highlighted the use of this compound in material science, particularly in creating periodic mesoporous organosilicas (PMOs). These materials have potential applications in drug delivery systems and biosensors due to their high surface area and tunable pore sizes .

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on cancer cell lines demonstrated its ability to enhance radiation therapy outcomes. The compound was administered alongside radiation treatment, resulting in a significant reduction in tumor size compared to controls .

Case Study: Neuroprotection

In a neuroprotective study involving animal models of neurodegeneration, derivatives of this compound showed promising results in reducing neuronal apoptosis and improving cognitive functions .

Data Summary Table

| Application Area | Specific Use | Findings/Implications |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Enhances radiation therapy efficacy |

| Neuroprotective agents | Reduces apoptosis in neurodegenerative models | |

| Biochemical Research | Enzyme inhibition studies | Modulates protein tyrosine kinases |

| Cell culture experiments | Influences cell cycle regulation | |

| Material Science | Periodic mesoporous organosilicas (PMOs) | Potential use in drug delivery systems |

Mécanisme D'action

The mechanism of action of Methyl 2-amino-3-(3-hydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways. It influences the secretion of anabolic hormones, which play a crucial role in muscle growth and repair. Additionally, it acts as a fuel source during exercise, enhancing physical performance and preventing muscle damage .

Comparaison Avec Des Composés Similaires

Methyl 2-amino-3-(3-hydroxyphenyl)propanoate is unique due to its specific structure and functional groups. Similar compounds include:

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Differing by the position of the hydroxyl group on the phenyl ring.

Methyl 2-amino-3-(2-hydroxyphenyl)propanoate: Differing by the position of the hydroxyl group on the phenyl ring.

Methyl 2-amino-3-(3-methoxyphenyl)propanoate: Differing by the substitution of the hydroxyl group with a methoxy group

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound.

Activité Biologique

Methyl 2-amino-3-(3-hydroxyphenyl)propanoate, a derivative of phenylalanine, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol. The compound features an amino group, a hydroxyphenyl group, and a propanoate moiety, which significantly contribute to its biological activities.

The biological activity of this compound is primarily attributed to its influence on various metabolic pathways and receptor interactions:

- Anabolic Hormone Secretion : The compound has been shown to enhance the secretion of anabolic hormones, which are crucial for muscle growth and repair. This property makes it a candidate for ergogenic supplements aimed at improving athletic performance.

- Neurotransmitter Synthesis : Due to its structural similarity to amino acids, it may modulate receptor activity or enzyme kinetics involved in neurotransmission. This suggests potential applications in neuropharmacology.

- Antioxidant Activity : The hydroxyphenyl group contributes to its antioxidant properties, which can protect against oxidative stress in biological systems.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial effects against various bacterial strains. For instance, compounds synthesized from similar structures have shown zone inhibition values ranging from 10 to 29 mm against Gram-negative bacteria .

- Cytotoxic Effects : In vitro studies have reported cytotoxic activity against cancer cell lines. For example, compounds with similar structural features exhibited IC50 values as low as 0.69 μM against HeLa cells, indicating potent antiproliferative properties .

- Antioxidant Properties : The compound's ability to scavenge free radicals has been documented, making it a potential candidate for therapies aimed at neurodegenerative diseases .

Study on Antiproliferative Activity

A study focused on the synthesis of various derivatives of this compound found that modifications significantly enhanced their antiproliferative effects against cancer cell lines. The study highlighted that certain derivatives had IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting a promising avenue for cancer treatment .

Antioxidant Activity Assessment

Research assessing the antioxidant capacity of this compound indicated that it outperformed many conventional antioxidants in scavenging assays. This activity was attributed to the hydroxy group on the phenyl ring, which plays a crucial role in electron donation during redox reactions.

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| This compound | Amino group, Hydroxyphenyl group | Antioxidant, Antimicrobial, Cytotoxic |

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | Amino group, Hydroxy group at position 4 | Antioxidant, Neuroprotective |

| L-Tyrosine | Amino acid with phenolic structure | Precursor for neurotransmitters |

Propriétés

IUPAC Name |

methyl 2-amino-3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYPEVTYONMYNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.